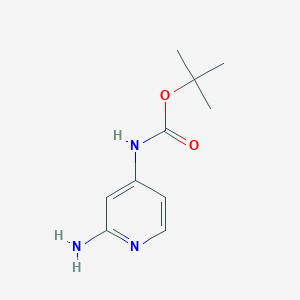

tert-Butyl (2-aminopyridin-4-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-aminopyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSPGZLOGYNMLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of tert-Butyl (2-aminopyridin-4-yl)carbamate and a Closely Related Isomer

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the physical and chemical properties of tert-butyl (2-aminopyridin-4-yl)carbamate. Due to the limited availability of specific experimental data for this compound in public literature, this document also provides a detailed overview of its well-characterized isomer, tert-butyl (4-aminopyridin-2-yl)carbamate, to offer valuable comparative insights. The guide includes a summary of known physical properties, a general experimental protocol for the synthesis of related compounds, and a logical workflow diagram for its synthesis.

Introduction

Substituted aminopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the amino functionalities, as seen in tert-butyl aminopyridinylcarbamates, provides a versatile intermediate for the synthesis of more complex molecules. This guide focuses on the physical properties of this compound. However, a thorough search of scientific databases and chemical supplier information reveals a notable scarcity of specific experimental data for this particular isomer.

Conversely, the constitutional isomer, tert-butyl (4-aminopyridin-2-yl)carbamate , is more extensively documented. This guide will therefore present the available data for this isomer to serve as a valuable reference point for researchers working with related structures.

Physicochemical Properties

This compound

Isomer: tert-Butyl (4-aminopyridin-2-yl)carbamate

The following table summarizes the known physical and chemical properties of the closely related isomer, tert-butyl (4-aminopyridin-2-yl)carbamate.

| Property | Value | Source |

| CAS Number | 1266119-48-5 | [1] |

| Molecular Formula | C₁₀H₁₅N₃O₂ | [1] |

| Molecular Weight | 209.25 g/mol | [1] |

| Appearance | Solid | General |

| Boiling Point | No data available | [1] |

| SMILES Code | O=C(OC(C)(C)C)NC1=NC=CC(N)=C1 | [1] |

Experimental Protocols

While a specific experimental protocol for the synthesis and characterization of this compound is not available, a general procedure for the Boc-protection of an aminopyridine can be described. The following is a representative protocol based on the synthesis of related compounds.

Objective: To synthesize a tert-butyl aminopyridinylcarbamate by the reaction of a diaminopyridine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2,4-Diaminopyridine (or other diaminopyridine isomer)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., Triethylamine (Et₃N), Sodium bicarbonate (NaHCO₃))

-

Deionized water

-

Brine solution

-

Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄))

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Dissolution: Dissolve the diaminopyridine in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add the base to the solution.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate the desired mono-Boc-protected product.

-

Characterization: Characterize the purified product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determine the melting point.

Logical Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of a tert-butyl aminopyridinylcarbamate.

Caption: General workflow for the synthesis of a tert-butyl aminopyridinylcarbamate.

Conclusion

This technical guide has provided an overview of the available information regarding the physical properties of this compound. The scarcity of specific data for this isomer has been noted, and in its place, data for the well-characterized isomer, tert-butyl (4-aminopyridin-2-yl)carbamate, has been presented for comparative purposes. A general experimental protocol and a logical workflow for the synthesis of such compounds have also been provided to aid researchers in their laboratory work. It is recommended that any future work on this compound include thorough experimental characterization to contribute to the public body of scientific knowledge.

References

Technical Guide: tert-Butyl (2-aminopyridin-4-yl)carbamate (CAS 180139-51-1)

Introduction

tert-Butyl (2-aminopyridin-4-yl)carbamate is a heterocyclic organic compound featuring a pyridine core, a primary amine group, and a Boc-protected amine. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Due to the presence of the 2-aminopyridine moiety, this compound is a valuable intermediate in medicinal chemistry, especially in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Aminopyridine-based structures are known to be effective scaffolds for targeting the ATP-binding site of various kinases.

Chemical and Physical Properties

Quantitative data for this compound is not widely reported. The following table summarizes the physicochemical properties of analogous N-Boc protected aminopyridine derivatives to provide an estimation.

| Property | Value | Analogous Compound and Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | tert-Butyl (pyridin-4-yl)carbamate |

| Molecular Weight | 194.23 g/mol | tert-Butyl (pyridin-4-yl)carbamate |

| Appearance | White to off-white crystalline powder | 4-N-BOC-Aminopiperidine[1] |

| Melting Point | Not available | Data for analogous compounds vary widely depending on the substitution pattern. |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. | General solubility of Boc-protected amines. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | 4-N-BOC-Aminopiperidine[1] |

Synthesis

The synthesis of this compound would likely follow a standard procedure for the selective N-Boc protection of a diamine. A general synthetic approach starting from 2,4-diaminopyridine is outlined below.

General Experimental Protocol: N-Boc Protection of 2,4-Diaminopyridine

Materials:

-

2,4-Diaminopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

Procedure:

-

Dissolve 2,4-diaminopyridine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture. The molar ratio of 2,4-diaminopyridine to Boc₂O should be carefully controlled to favor mono-protection.

-

Allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. These inhibitors typically bind to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby modulating cellular signaling pathways.

Role as a Kinase Inhibitor Intermediate

This compound serves as a key building block for introducing the 2-aminopyridine pharmacophore into a larger molecule. The Boc-protected amine at the 4-position allows for further chemical modifications, such as amide bond formation or Suzuki coupling, to build out the rest of the inhibitor structure. The free amine at the 2-position is often crucial for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

Potential Kinase Targets and Signaling Pathways

Derivatives of 2-aminopyridine have been investigated as inhibitors for a variety of kinases, including:

-

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): MAP4K4 is involved in various cellular processes, and its inhibition is being explored for the treatment of several diseases.[2][3]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-known target in cancer therapy, and inhibitors are used to treat various types of cancer.[4]

-

Other Kinases: The aminopyridine scaffold has also been utilized in the development of inhibitors for other kinases such as Aurora kinases and Monopolar Spindle 1 (MPS1).[5]

The diagram below illustrates a simplified generic MAP kinase signaling pathway, which is a common target for aminopyridine-based inhibitors.

Caption: Simplified MAP Kinase signaling pathway, a target for aminopyridine-based inhibitors.

Safety Information

Specific safety data for this compound is not available. The following information is based on the safety data sheets of analogous aminopyridine and N-Boc protected amine compounds.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][6]

-

Precautionary Statements:

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor/physician.[6]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

Analytical Data

Detailed spectral data for this compound is not publicly available. Based on its structure, the following spectral characteristics would be expected:

-

¹H NMR: The spectrum would show characteristic signals for the protons on the pyridine ring, the protons of the tert-butyl group (a singlet at around 1.5 ppm), and the NH protons.

-

¹³C NMR: The spectrum would show signals for the carbon atoms of the pyridine ring, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.

-

IR Spectroscopy: The spectrum would exhibit characteristic absorption bands for N-H stretching (both for the amine and the carbamate), C=O stretching of the carbamate, and C-N stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

For reference, the ¹H NMR spectrum of tert-butyl (2-aminophenyl)carbamate shows a singlet for the tert-butyl protons at 1.51 ppm and signals for the aromatic protons between 6.80 and 7.25 ppm.[7]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of tert-Butyl (2-aminopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl (2-aminopyridin-4-yl)carbamate. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents a predicted analysis based on the known spectral data of analogous structures, including 2-aminopyridine, 4-aminopyridine, and various tert-butyl carbamate derivatives. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry for the identification and characterization of this and structurally related molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts (δ) for this compound are summarized below. These values are estimated based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The numbering convention used for the pyridine ring is provided in the molecular structure diagram.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~6.8 - 7.0 | d | ~8.0 | 1H |

| H-5 | ~7.8 - 8.0 | d | ~8.0 | 1H |

| H-6 | ~8.0 - 8.2 | s | - | 1H |

| -NH₂ | ~4.5 - 5.5 | br s | - | 2H |

| -NH-Boc | ~7.5 - 8.5 | br s | - | 1H |

| -C(CH₃)₃ | ~1.50 | s | - | 9H |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 162 |

| C-3 | ~108 - 112 |

| C-4 | ~148 - 152 |

| C-5 | ~145 - 149 |

| C-6 | ~110 - 114 |

| -C=O | ~152 - 155 |

| -C(CH₃)₃ | ~80 - 82 |

| -C(CH₃)₃ | ~28.3 |

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below. These protocols are based on standard practices in NMR spectroscopy for organic compounds.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[1] Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

NMR Data Acquisition

-

Spectrometer Setup: The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tuning and Matching: Tune and match the NMR probe to the resonance frequency of the chosen nucleus (¹H or ¹³C).

-

Locking: Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay (d1): 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples)

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Pulse Angle: 30 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans: 128 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the internal standard (TMS) peak to 0.00 ppm.

-

Integration (for ¹H NMR): Integrate the area under each peak to determine the relative ratio of protons.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

References

An In-depth Technical Guide to the Solubility of tert-Butyl (2-aminopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-Butyl (2-aminopyridin-4-yl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine these critical physicochemical properties in their own laboratories. Understanding the solubility of this compound in common organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the overall efficiency of synthetic routes.

Quantitative Solubility Data

The precise solubility of this compound in various organic solvents has not been extensively reported in peer-reviewed literature. Therefore, the following table is provided as a template for researchers to populate with their own experimentally determined data. The protocols outlined in the subsequent sections provide robust methods for obtaining these values.

| Solvent Name | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Notes |

| e.g., Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data to be determined | |

| e.g., Methanol | CH₃OH | 5.1 | 25 | Data to be determined | |

| e.g., Ethanol | C₂H₅OH | 4.3 | 25 | Data to be determined | |

| e.g., Isopropanol | C₃H₈O | 3.9 | 25 | Data to be determined | |

| e.g., Acetonitrile | C₂H₃N | 5.8 | 25 | Data to be determined | |

| e.g., Tetrahydrofuran | C₄H₈O | 4.0 | 25 | Data to be determined | |

| e.g., Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data to be determined | |

| e.g., N,N-Dimethylformamide | C₃H₇NO | 6.4 | 25 | Data to be determined | |

| e.g., Dimethyl Sulfoxide | C₂H₆OS | 7.2 | 25 | Data to be determined | |

| e.g., Toluene | C₇H₈ | 2.4 | 25 | Data to be determined | |

| e.g., Hexane | C₆H₁₄ | 0.1 | 25 | Data to be determined | |

| e.g., Water | H₂O | 10.2 | 25 | Data to be determined |

Experimental Protocols

The following protocols describe standardized methods for the qualitative and quantitative determination of the solubility of this compound.

1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

-

Materials:

-

This compound

-

A selection of organic solvents

-

Small vials (e.g., 1.5 mL)

-

Vortex mixer

-

Calibrated pipettes

-

-

Procedure:

-

Accurately weigh a small amount (e.g., 2-5 mg) of this compound into a vial.

-

Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.

-

Vigorously vortex the mixture for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

If the solid has not completely dissolved, continue to add the solvent in measured increments, vortexing after each addition, until the solid dissolves or a large volume of solvent has been added, indicating low solubility.

-

2. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1]

-

Materials:

-

This compound

-

A selection of organic solvents

-

Scintillation vials with screw caps

-

Orbital shaker in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

-

Procedure:

-

Add an excess amount of this compound to a vial to ensure that a saturated solution is formed and undissolved solid remains.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).[1]

-

After the equilibration period, let the vial stand to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.

-

Dilute the filtered supernatant with a known volume of an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility in mg/mL by accounting for the dilution factor.

-

Mandatory Visualizations

Representative Synthesis of this compound

The synthesis of this compound can be achieved through the selective protection of one of the amino groups of 2,4-diaminopyridine. A common method for this transformation is the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable solvent and base. The selectivity of the reaction can be influenced by the reaction conditions.

Caption: Synthetic scheme for this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the quantitative shake-flask method for determining solubility.

Caption: Workflow for quantitative solubility determination.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of tert-Butyl (2-aminopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tert-butyl carbamates, particularly those incorporating heterocyclic scaffolds such as pyridine, are of significant interest in medicinal chemistry and drug design. The carbamate group can serve as a bioisostere for amide bonds, enhance metabolic stability, and modulate the physicochemical properties of a molecule to improve its pharmacokinetic profile.[1][2] The 2-aminopyridine moiety is a common feature in pharmacologically active compounds, known to participate in various biological interactions. The combination of these two functionalities in tert-Butyl (2-aminopyridin-4-yl)carbamate suggests its potential as a valuable building block or a pharmacophore in the development of novel therapeutic agents. Understanding its molecular structure and conformational preferences is crucial for designing molecules with optimal target engagement and desired biological activity.

Predicted Molecular Structure and Spectroscopic Data

In the absence of direct experimental data for this compound, the following sections present predicted data based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following signals. The chemical shifts are estimations based on data from related aminopyridine and tert-butyl carbamate derivatives.[3][4]

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C(CH₃)₃ | ~1.45 | singlet | - |

| NH₂ | ~5.8-6.2 | broad singlet | - |

| Pyridine-H3 | ~6.3-6.5 | doublet | ~2.0 |

| Pyridine-H5 | ~7.0-7.2 | doublet of doublets | ~5.5, 2.0 |

| Pyridine-H6 | ~7.8-8.0 | doublet | ~5.5 |

| NH-carbamate | ~8.5-9.0 | singlet | - |

Predicted ¹³C NMR Spectral Data

The predicted carbon NMR spectrum for this compound is tabulated below, with estimated chemical shifts based on analogous structures.[3]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~28.5 |

| C(CH₃)₃ | ~80.0 |

| Pyridine-C3 | ~105-108 |

| Pyridine-C5 | ~110-113 |

| Pyridine-C4 | ~150-153 |

| C=O | ~153-155 |

| Pyridine-C6 | ~155-158 |

| Pyridine-C2 | ~158-161 |

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves the selective protection of the 4-amino group of 2,4-diaminopyridine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on general procedures for the selective N-Boc protection of diamines.[5]

Materials:

-

2,4-Diaminopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous Tetrahydrofuran (THF) or Dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-diaminopyridine (1.0 eq) in anhydrous THF or dioxane.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.0-1.1 eq) portion-wise at room temperature. The 4-amino group is generally more nucleophilic and sterically accessible, leading to preferential reaction at this position.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Conformational Analysis

The conformation of this compound is primarily determined by the rotational barriers around the C4-N(carbamate) and N-C(carbonyl) bonds.

Key Dihedral Angles and Conformational Isomers

Intramolecular hydrogen bonding and steric hindrance play crucial roles in defining the preferred conformation. The orientation of the tert-butyl group relative to the pyridine ring and the planarity of the carbamate group are key considerations. Studies on similar pyridin-2-yl guanidine derivatives have shown that intramolecular hydrogen bonding can significantly influence the dihedral angle between the substituent and the pyridine ring.[6] It is plausible that an intramolecular hydrogen bond between the 2-amino group and the carbonyl oxygen of the carbamate could stabilize a specific conformation.

Caption: Rotational isomers of this compound.

Role in Drug Development and Experimental Workflows

While specific signaling pathways involving this compound are not documented, its structural motifs are prevalent in drug discovery.

Application as a Synthetic Intermediate

The primary role of this compound is likely as a key intermediate in the synthesis of more complex molecules. The presence of a free 2-amino group allows for a variety of subsequent chemical transformations, such as amide bond formation, urea formation, or participation in cyclization reactions to form fused heterocyclic systems. The Boc-protected 4-amino group can be deprotected under acidic conditions to reveal the 4-amino functionality for further derivatization.

Caption: Experimental workflow for the use of the title compound in synthesis.

Potential Biological Activity

Derivatives of 4-aminopyridine have been investigated for their potential to treat neurological conditions. For instance, some N-(4-pyridyl) carbamates have shown the ability to restore conduction in injured spinal cord tissue.[7] This suggests that modifications of the 4-amino group, as in the title compound, could lead to novel potassium channel blockers or modulators.

Conclusion

This compound is a molecule with significant potential as a synthetic intermediate in drug discovery. While a complete experimental characterization is not yet available, this guide provides a comprehensive overview of its predicted molecular structure, spectroscopic properties, and conformational behavior based on established chemical principles and data from analogous compounds. The synthetic protocol and workflows outlined herein offer a practical framework for researchers working with this and related molecules. Further experimental and computational studies are warranted to fully elucidate the properties of this promising compound.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. vet.purdue.edu [vet.purdue.edu]

Retrosynthetic Analysis of tert-Butyl (2-aminopyridin-4-yl)carbamate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of tert-butyl (2-aminopyridin-4-yl)carbamate, a key building block in pharmaceutical and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the synthetic process.

Retrosynthetic Strategy

The retrosynthetic analysis of this compound reveals a convergent and efficient synthetic pathway. The primary disconnection occurs at the carbamate functional group, leading to the key intermediate, 2,4-diaminopyridine. This diamine can be further disconnected to simpler, commercially available precursors.

A logical retrosynthetic route is outlined below:

-

Target Molecule: this compound

-

Key Disconnection: The carbamate bond is disconnected, identifying 2,4-diaminopyridine and di-tert-butyl dicarbonate (Boc₂O) as the synthons. This points to a selective N-acylation (Boc protection) as the final synthetic step.

-

Precursor I: 2,4-Diaminopyridine

-

Further Disconnection: The 4-amino group of 2,4-diaminopyridine can be traced back to a nitro group, suggesting 2-amino-4-nitropyridine as the immediate precursor. This transformation is a standard nitro group reduction.

-

Precursor II: 2-Amino-4-nitropyridine

-

Final Disconnection: The nitro group in 2-amino-4-nitropyridine can be introduced via electrophilic nitration of 2-aminopyridine.

-

Starting Material: 2-Aminopyridine

This analysis establishes a three-step forward synthesis starting from 2-aminopyridine.

Forward Synthetic Pathway

The forward synthesis translates the retrosynthetic analysis into a practical laboratory procedure. The overall workflow involves three key transformations: nitration, reduction, and selective Boc-protection.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Amino-4-nitropyridine

Reaction: Nitration of 2-aminopyridine.

Procedure:

-

To a stirred solution of concentrated sulfuric acid, 2-aminopyridine is added portion-wise while maintaining the temperature below 25 °C with an ice bath.

-

The mixture is then cooled to 0 °C, and a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then carefully poured onto crushed ice, and the resulting solution is neutralized with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

-

The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-4-nitropyridine.

Step 2: Synthesis of 2,4-Diaminopyridine

Reaction: Reduction of the nitro group of 2-amino-4-nitropyridine.

Procedure:

-

2-Amino-4-nitropyridine is dissolved in a suitable solvent such as ethanol or methanol.

-

A reducing agent, typically iron powder in the presence of an acid like acetic acid or hydrochloric acid, is added to the solution.[1][2]

-

The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron catalyst.

-

The filtrate is concentrated under reduced pressure, and the residue is taken up in water.

-

The aqueous solution is basified with an appropriate base (e.g., sodium hydroxide solution) to a pH of 7.0-8.0 and then extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.[1]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to afford 2,4-diaminopyridine.

Step 3: Synthesis of this compound

Reaction: Selective N-Boc protection of 2,4-diaminopyridine.

Procedure:

-

2,4-Diaminopyridine is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or a mixture of THF and water.

-

A base, typically a tertiary amine like triethylamine or diisopropylethylamine, is added to the solution.

-

Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the stirred solution at room temperature.[3] The reaction is generally mild and proceeds with high selectivity for the more nucleophilic 4-amino group.

-

The reaction mixture is stirred at room temperature for a specified period, with the progress monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and optimization.

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Aminopyridine | Conc. H₂SO₄, Conc. HNO₃ | - | 0 - 25 | 2 - 4 | 70 - 85 |

| 2 | 2-Amino-4-nitropyridine | Fe, Acetic Acid | Ethanol | Reflux | 3 - 6 | 80 - 95 |

| 3 | 2,4-Diaminopyridine | Boc₂O, Triethylamine | THF | Room Temp | 12 - 18 | 75 - 90 |

Conclusion

The described retrosynthetic analysis and corresponding forward synthesis provide a reliable and efficient pathway for the preparation of this compound. The procedures outlined are based on established chemical transformations and can be readily adapted for laboratory-scale synthesis. The provided data and visualizations serve as a practical guide for researchers engaged in the synthesis of this and related heterocyclic compounds. Careful control of reaction conditions at each step is crucial for achieving high yields and purity of the final product.

References

An In-depth Technical Guide to the Stability of the Boc Protecting Group on the 2-Aminopyridin-4-yl Scaffold

Executive Summary

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its widespread use stems from a unique stability profile: robust under many conditions yet readily cleaved under specific acidic environments. The 2-aminopyridin-4-yl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. Understanding the stability and lability of the Boc group on this specific heterocyclic system is critical for the strategic design and successful execution of synthetic routes. This guide provides a comprehensive overview of the Boc group's stability on the 2-aminopyridin-4-yl core, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their synthetic endeavors.

The Boc Protecting Group: A Profile

The Boc group is one of the most common amine protecting groups in non-peptide chemistry.[1][2] Its popularity is due to its ease of introduction, general stability to a wide range of reagents, and facile removal under acidic conditions.[3][4][5]

Key Stability Characteristics:

-

Stable to Bases: The Boc group is highly resistant to basic hydrolysis and nucleophilic attack, making it compatible with reactions involving organometallics, enolates, and various basic reagents.[3][6]

-

Stable to Catalytic Hydrogenation: Unlike the Carboxybenzyl (Cbz) group, the Boc group is stable under conditions of catalytic hydrogenation (e.g., H₂, Pd/C).[5][7]

-

Acid Lability: The defining feature of the Boc group is its susceptibility to cleavage by acids.[8] This is the primary method for its removal and forms the basis of its orthogonality with other protecting groups like the base-labile Fmoc group.[5][6]

The mechanism of acid-catalyzed deprotection involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4][7] The latter typically forms isobutylene.[5]

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Stability on the 2-Aminopyridin-4-yl Scaffold

The electronic nature of the pyridine ring influences the stability of the Boc group attached to it. The nitrogen atom in the pyridine ring is basic and can be protonated under acidic conditions. This protonation can, in turn, affect the lability of the Boc group on the exocyclic amine. For the 2-aminopyridin-4-yl scaffold, the situation is complex due to the presence of two nitrogen atoms.

When a Boc-protected 2-aminopyridin-4-yl derivative is subjected to acidic conditions, the pyridine nitrogen is typically protonated first. This increases the electron-withdrawing nature of the ring, which can potentially modulate the ease of cleaving the Boc group. However, the deprotection remains highly efficient under standard acidic conditions. The primary challenge in reactions involving this scaffold is often not the stability of the Boc group itself, but achieving selectivity in reactions where both the exocyclic and endocyclic nitrogens can participate.[9] Protecting the exocyclic amine with a Boc group is a common strategy to direct alkylation or other reactions to the pyridine nitrogen.[9]

Quantitative Stability Data

| Reagent/Condition | Solvent | Temp. (°C) | Time | Typical Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) (20-50%) | Dichloromethane (DCM) | 0 to RT | 0.5 - 3 h | >90 | The most common and reliable method for complete deprotection.[2][4][5] |

| 4M HCl in 1,4-Dioxane | 1,4-Dioxane or EtOAc | RT | 1 - 4 h | >90 | Often precipitates the product as the hydrochloride salt, aiding isolation.[4][10] |

| 4M HCl (aqueous) | Water/Organic Co-solvent | RT | 2 - 12 h | High | Useful for water-soluble substrates; reaction can be biphasic.[1] |

| Iron(III) Chloride (catalytic) | Acetonitrile | 80 | 1 - 2 h | ~95 | A milder, catalytic method useful for substrates with other acid-labile groups.[11] |

| Montmorillonite K10 Clay | Dichloroethane | Reflux | Variable | Good | A heterogeneous catalyst that selectively cleaves aromatic N-Boc groups.[2] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | 12 - 24 h | Variable | Lewis acid condition, can offer different selectivity compared to Brønsted acids.[1][2] |

| Thermal | High-boiling solvent or neat | >150 | Variable | Good | Can be effective but may not be suitable for complex, heat-sensitive molecules.[3][7] |

Detailed Experimental Protocols

Protocol for Boc Protection of 2-Amino-4-methylpyridine

This protocol is adapted from a general procedure for the Boc protection of aminopyridines.[12][13]

Caption: General experimental workflow for Boc protection.

Materials:

-

2-Amino-4-methylpyridine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 - 2.0 eq)

-

Triethylamine (TEA) (1.5 - 3.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 - 3.0 eq)

-

Hydroxybenzotriazole (HOBT) (0.05 - 0.1 eq)

-

Dichloromethane (DCM)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4-methylpyridine (1.0 eq) in dichloromethane (DCM).

-

To the stirred solution, add triethylamine (TEA), HOBT, and EDCI.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the reaction mixture.

-

Stir the reaction at room temperature for 0.5 to 2 hours.[12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected 2-aminopyridin-4-yl derivative. A typical yield is in the range of 80-90%.[13]

Protocol for Complete Boc Deprotection using TFA

This is a standard and highly effective method for removing the Boc group.[4][10]

Materials:

-

N-Boc-protected 2-aminopyridin-4-yl derivative (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves gas (CO₂ and isobutylene); ensure adequate ventilation and pressure equalization.[5]

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

-

For workup, dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the acid. Alternatively, to isolate the salt, add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.[4][10]

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol for Boc Deprotection using HCl in Dioxane

This method is useful when the TFA-salt is not desired and the hydrochloride salt is preferred for its crystallinity and ease of handling.[4]

Caption: General experimental workflow for Boc deprotection.

Materials:

-

N-Boc-protected 2-aminopyridin-4-yl derivative (1.0 eq)

-

4M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.

-

Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

-

Stir the mixture at room temperature for 1 to 4 hours.[4]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

-

Collect the solid, wash with diethyl ether, and dry under vacuum to yield the deprotected amine hydrochloride.

Orthogonal Protection Strategies

The true power of the Boc group is realized in orthogonal protection strategies, where multiple protecting groups can be removed selectively under different conditions. The acid-lability of Boc is orthogonal to the base-lability of Fmoc and the hydrogenolysis-lability of Cbz. This allows for complex, multi-step syntheses where different amino groups can be deprotected sequentially.[5][6]

Caption: Orthogonal relationship between Boc, Fmoc, and Cbz protecting groups.

Conclusion

The tert-butoxycarbonyl protecting group is a robust and reliable choice for the protection of the exocyclic amine on the 2-aminopyridin-4-yl scaffold. It exhibits excellent stability towards basic, nucleophilic, and reductive conditions, providing a broad scope for subsequent chemical transformations. Its predictable and efficient cleavage under a variety of acidic conditions, from strong acids like TFA to milder Lewis acids, allows for its strategic removal at the desired synthetic stage. The well-defined orthogonality with other common amine protecting groups further cements its role as an indispensable tool for researchers in medicinal chemistry and drug development.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. jk-sci.com [jk-sci.com]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. digital.csic.es [digital.csic.es]

- 12. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 13. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Key Chemical Reactions of tert-Butyl (2-aminopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core chemical reactions involving tert-butyl (2-aminopyridin-4-yl)carbamate, a versatile building block in medicinal chemistry and drug development. The strategic placement of a Boc-protected amine at the 4-position and a free amine at the 2-position of the pyridine ring allows for a range of selective chemical transformations. This document outlines key reactions, provides detailed experimental protocols, and presents quantitative data to facilitate its use in complex organic synthesis.

Core Reactions and Applications

This compound is a valuable intermediate due to the orthogonal reactivity of its two amino groups. The 2-amino group, being part of an aminopyridine system, is a strong nucleophile, readily participating in a variety of bond-forming reactions. The Boc-protected amino group at the 4-position is stable under many reaction conditions but can be selectively deprotected under acidic conditions to liberate the free amine, allowing for subsequent functionalization.

This guide will focus on the following key transformations:

-

Reactions at the 2-Amino Group:

-

Acylation

-

Sulfonylation

-

Urea Formation

-

N-Alkylation and Reductive Amination

-

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Buchwald-Hartwig Amination

-

Suzuki Coupling

-

Sonogashira Coupling

-

-

Deprotection of the Boc Group

Data Presentation

The following tables summarize the key reactions, conditions, and expected yields for the transformations of this compound.

Table 1: Reactions Involving the 2-Amino Group

| Reaction Type | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acylation | Acyl Chloride, Base (e.g., Pyridine, Et3N) | DCM, THF | 0 to RT | 1-4 | 85-95 |

| Sulfonylation | Sulfonyl Chloride, Base (e.g., Pyridine) | DCM | 0 to RT | 2-6 | 80-90 |

| Urea Formation | Isocyanate | DCM, THF | 0 to RT | 1-3 | 90-98 |

| N-Alkylation | Alkyl Halide, Base (e.g., NaH, K2CO3) | DMF, THF | RT to 60 | 12-24 | 60-80 |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3) | DCE, THF | RT | 12-24 | 70-85 |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Buchwald-Hartwig | Aryl Halide | Pd2(dba)3 / XPhos | NaOtBu | Toluene, Dioxane | 80-110 | 12-24 | 70-90 |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 90-100 | 12-24 | 75-90 |

| Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2 / CuI | Et3N | DMF, THF | RT to 60 | 4-12 | 70-85 |

*Note: For Suzuki and Sonogashira couplings, a halogenated derivative of this compound is required (e.g., a bromo or iodo substituent on the pyridine ring).

Table 3: Deprotection of the Boc Group

| Method | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acidic Hydrolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1-2 | >95 |

| Acidic Hydrolysis | HCl (4M in Dioxane) | Dioxane | RT | 1-4 | >95 |

Experimental Protocols

Acylation of the 2-Amino Group

This protocol describes the reaction of this compound with an acyl chloride to form the corresponding amide.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Pyridine or Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add pyridine or triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

Buchwald-Hartwig Amination of the 2-Amino Group

This protocol details the palladium-catalyzed cross-coupling of this compound with an aryl halide.[1]

Materials:

-

This compound

-

Aryl halide (e.g., bromobenzene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene or Dioxane, anhydrous and degassed

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Inside a glovebox or under a stream of inert gas, add Pd2(dba)3 (0.01-0.05 eq), XPhos (0.02-0.10 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube or reaction vial.

-

Add the aryl halide (1.0 eq) and this compound (1.2 eq).

-

Add anhydrous, degassed toluene or dioxane.

-

Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

-

Monitor the reaction by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-arylated product.

Boc Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield pyridine-2,4-diamine.[1][2]

Materials:

-

This compound (or a derivative thereof)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected compound (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[1]

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

For isolation of the free amine, carefully neutralize the residue with saturated aqueous NaHCO3 solution until gas evolution ceases.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or a mixture of DCM/isopropanol).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to afford the deprotected diamine.

-

Alternatively, to isolate the TFA salt, precipitate the product by adding cold diethyl ether to the concentrated residue, and collect the solid by filtration.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in this guide.

References

The Emergence of a Key Synthetic Building Block: A Technical Guide to tert-Butyl (2-aminopyridin-4-yl)carbamate

Introduction

Tert-Butyl (2-aminopyridin-4-yl)carbamate (CAS No. 1266119-48-5) is a specialized heterocyclic intermediate that has become increasingly significant in the field of drug discovery and development. Its structure, featuring a pyridine core with two differentially protected amino groups, makes it a versatile building block for constructing complex molecules, particularly kinase inhibitors and other targeted therapeutics. The strategic placement of a Boc-protected amine at the 2-position and a free amine at the 4-position allows for sequential, regioselective reactions, a crucial feature in multi-step organic synthesis. This guide provides an in-depth review of the historical synthesis and key experimental methodologies for the preparation of this important compound.

Historical Context and Discovery

The history of this compound is not marked by a singular, formal discovery but rather by its emergence in the patent literature as a key intermediate for the synthesis of complex pharmaceutical agents. Its development is intrinsically linked to the need for efficient and controlled methods to assemble substituted diaminopyridine scaffolds. The primary challenge in synthesizing such a molecule lies in the regioselective protection of one amino group on the pyridine-2,4-diamine precursor, given that both amino groups possess nucleophilic character. The 2-amino group is generally more nucleophilic and sterically accessible, making it the preferred site for acylation reactions like the introduction of a tert-butoxycarbonyl (Boc) protecting group.

Core Synthetic Strategy: Regioselective N-Boc Protection

The most prevalent and logical synthetic route to this compound involves the direct, regioselective mono-protection of commercially available pyridine-2,4-diamine using di-tert-butyl dicarbonate (Boc₂O).

The selectivity of this reaction hinges on the differing electronic and steric environments of the two amino groups. The amino group at the C2 position of the pyridine ring is generally more nucleophilic than the one at the C4 position. This difference in reactivity allows for the preferential attack of the C2-amine onto the electrophilic carbonyl carbon of Boc₂O, leading to the formation of the desired N-Boc protected product while leaving the C4-amine untouched under carefully controlled reaction conditions.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures found in the patent literature, providing a reliable method for the laboratory-scale synthesis of the title compound.

Caption: Experimental workflow for the synthesis and purification.

Procedure:

-

Reaction Setup: A solution of pyridine-2,4-diamine (1.0 eq) is prepared in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in anhydrous THF is added dropwise to the cooled solution of the diamine over a period of 30 minutes.

-

Reaction Execution: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield a crude residue.

-

Purification: The crude material is purified by column chromatography on silica gel, typically using a gradient elution system of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

-

Product Isolation: Fractions containing the desired product are combined and concentrated under reduced pressure to afford this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol described above.

| Parameter | Value | Notes |

| Starting Material | Pyridine-2,4-diamine | 1.0 equivalent |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 1.05 equivalents |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Approx. 10 mL per gram of starting material |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling followed by ambient temperature reaction |

| Reaction Time | 16 hours | Overnight stirring is typical |

| Purification Method | Silica Gel Chromatography | Gradient elution with Hexanes/Ethyl Acetate |

| Typical Yield | 60-75% | Varies based on scale and purification efficiency |

| Appearance | White to off-white solid | |

| CAS Number | 1266119-48-5 |

Conclusion

While not a compound with a storied historical discovery, this compound has established itself as an indispensable tool in modern medicinal chemistry. Its synthesis, primarily achieved through the regioselective N-Boc protection of pyridine-2,4-diamine, is a robust and scalable process. The detailed protocol and data provided in this guide offer researchers and drug development professionals the necessary information to effectively synthesize and utilize this versatile building block for the creation of novel and complex molecular entities.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of tert-Butyl (2-aminopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. This document provides detailed application notes and protocols for the use of tert-butyl (2-aminopyridin-4-yl)carbamate in Suzuki coupling reactions. The tert-butylcarbamate (Boc) protecting group on the 2-amino position allows for selective coupling at the 4-position of the pyridine ring and can be readily removed under acidic conditions to yield the corresponding 2-amino-4-arylpyridine. These products are valuable intermediates for the synthesis of compounds with potential therapeutic applications, including as kinase inhibitors.

Applications in Drug Discovery

The 2-amino-4-arylpyridine scaffold is a key pharmacophore in a variety of biologically active compounds. Derivatives of this structure have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.[2][3][4][5] Notably, many of these compounds exert their effects by acting as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[8] The products derived from the Suzuki coupling of this compound can serve as precursors to potent and selective kinase inhibitors targeting pathways such as the RAS-RAF-MEK-ERK and PI3K/Akt signaling cascades.[9]

Data Presentation: Suzuki Coupling Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl halides with boronic acids, which can be adapted for the coupling of tert-butyl (4-bromo-2-aminopyridin-yl)carbamate (a plausible starting material for the target reaction).

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-2-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 4-Bromo-2-aminopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Toluene/H₂O (3:1) | 90 | 16 | 92 |

| 3 | 4-Chloropyridine derivative | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 24 | 78 |

| 4 | 4-Bromo-2-aminopyridine | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Toluene | 100 | 18 | 88 |

| 5 | 4-Iodopyridine derivative | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 80 | 10 | 95 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid.

Materials:

-

tert-Butyl (4-bromo-2-aminopyridin-yl)carbamate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

Reaction Setup: In a dry Schlenk flask, combine tert-butyl (4-bromo-2-aminopyridin-yl)carbamate, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting carbamate.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired tert-butyl (2-amino-4-arylpyridin-4-yl)carbamate.

Protocol 2: Boc Deprotection of the Coupled Product

This protocol outlines the removal of the Boc protecting group to yield the free 2-amino-4-arylpyridine.

Materials:

-

tert-Butyl (2-amino-4-arylpyridin-4-yl)carbamate (1.0 equiv)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane.

-

Acid Addition: Add an excess of the acidic solution (e.g., TFA or HCl in dioxane) to the reaction mixture at room temperature.

-

Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-amino-4-arylpyridine product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Caption: A generalized experimental workflow for the synthesis of 2-amino-4-arylpyridines via Suzuki coupling and subsequent deprotection.

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling pathways by 2-amino-4-arylpyridine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. labiotech.eu [labiotech.eu]

- 9. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Boc Deprotection of tert-Butyl (2-aminopyridin-4-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates.[1][2] Its popularity stems from its stability under a wide range of nucleophilic and basic conditions and its facile removal under acidic conditions.[2][3]

The deprotection is an acid-catalyzed process that proceeds through the protonation of the carbamate oxygen, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[4][5] This application note provides a detailed protocol for the efficient deprotection of tert-butyl (2-aminopyridin-4-yl)carbamate to yield the corresponding 2,4-diaminopyridine, a valuable building block in medicinal chemistry.

Reaction Scheme

The acid-catalyzed deprotection of this compound proceeds as follows:

This compound → 2,4-Diaminopyridine

The reaction involves the cleavage of the carbamate bond to liberate the free amine, with isobutylene and carbon dioxide as byproducts.

Data Summary of Common Deprotection Methods

The selection of the acidic reagent and solvent system can be tailored based on the presence of other acid-sensitive functional groups and desired work-up conditions. The following table summarizes common methodologies for Boc deprotection.

| Method | Reagent(s) | Solvent | Temperature (°C) | Typical Time | Key Considerations |

| A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to 25 | 1 - 4 hours | Highly effective and fast; TFA is volatile and corrosive; product is isolated as a TFA salt.[6] |

| B | Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | 0 to 25 | 1 - 4 hours | Yields the hydrochloride salt, which is often crystalline and easy to handle; commercial solutions of HCl in organic solvents are readily available.[6] |

| C | Heterogeneous Acid Catalyst | Tetrahydrofuran (THF) | 140 (Flow) | < 1 minute | Utilizes a solid acid catalyst (e.g., H-BEA zeolite) in a continuous flow reactor, simplifying product separation and work-up. |

| D | Lewis Acids (e.g., ZnBr₂) | Dichloromethane (DCM) | 25 | 12 - 24 hours | Milder conditions that can be useful for substrates with other acid-labile groups.[1][6] |

Experimental Protocols

Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and widely used method for complete and rapid Boc removal.[7]

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic Acid (TFA)

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M solution).

-

Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. Caution: The reaction can be exothermic and generates gas (CO₂).[5]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

-

To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.

-

Collect the solid precipitate by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under a vacuum.

Protocol B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and often yields a crystalline hydrochloride salt that is easy to isolate.[8]

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane solution

-

1,4-Dioxane, anhydrous (optional, for dilution)

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

-

To the stirred solution at room temperature, add the 4M HCl in 1,4-dioxane solution (4-5 eq).

-

Stir the mixture at room temperature for 1-4 hours. A precipitate of the product's hydrochloride salt may form during the reaction.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Once the reaction is complete, if a thick precipitate has formed, additional diethyl ether can be added to facilitate filtration.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any non-polar impurities and residual acid.

-

Dry the product, 2,4-diaminopyridine dihydrochloride, under a vacuum.

Safety and Handling

-

Reagents: Strong acids like TFA and HCl are highly corrosive and should be handled with extreme care inside a chemical fume hood. Dichloromethane is a volatile and potentially carcinogenic solvent.[5]